molecular formula C6H4F3NO2S B171247 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 117724-63-7

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No. B171247
M. Wt: 211.16 g/mol
InChI Key: REKJPVUFKQYMHW-UHFFFAOYSA-N
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Patent
US05880288

Procedure details

To a 22 L flask fitted with a mechanical stirrer, thermocouple, and a reflux condenser, was charged thioacetamide (500.6 g, 6.66 mol) and acetonitrile (4 L). This resulted in an endothermic dissolution. To this solution was added ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g, 5.06 mol) over a period of 40 minutes. A slight exotherm occurred which raised the temperature to 55.820 C. The reaction mixture was stirred for 2.3 hours at room temperature during which time a yellow solid precipitated. Then triethylamine (1380 g, 13.64 mol) was added slowly. The reaction temperature rose to about 52° C. The contents were gently refluxed for one hour (internal temperature 75.8° C). After cooling to 46° C., a 40% sodium hydroxide solution (prepared from 1304 g 50% NaOH and 326 mL water, 16.3 mol) was added over 10 minutes. An exotherm to 53.6° C. was noted. The mixture was placed under a vacuum of 95 mm and the solvent distilled from the reaction until only water (of saponification) is present in the distillate. To the remaining reaction mixture was added 2 L water and 1.5 kg ice. Then concentrated HCl (1500 mL, 18 mol) was added over a 15 minute period to bring the pH to less than 2. Another 2 L water and 2 kg ice were added, and the product was filtered, washed on the filter with 12 L water, and dried in a vacuum oven to obtain 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, 825 g as a beige solid, a 75.4% yield at 97.6% purity.
Quantity
500.6 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1105 g
Type
reactant
Reaction Step Two
Quantity
1380 g
Type
reactant
Reaction Step Three
Quantity
326 mL
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Six
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([NH2:4])(=[S:3])[CH3:2].Cl[CH:6]([C:12]([C:14]([F:17])([F:16])[F:15])=O)[C:7]([O:9]CC)=[O:8].C(N(CC)CC)C.[OH-].[Na+].Cl>O.C(#N)C>[CH3:2][C:1]1[S:3][C:6]([C:7]([OH:9])=[O:8])=[C:12]([C:14]([F:17])([F:16])[F:15])[N:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
500.6 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
4 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1105 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C(F)(F)F
Step Three
Name
Quantity
1380 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
326 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1500 mL
Type
reactant
Smiles
Cl
Step Six
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Seven
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2.3 hours at room temperature during which time a yellow solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 22 L flask fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
This resulted in an endothermic dissolution
TEMPERATURE
Type
TEMPERATURE
Details
raised the temperature to 55.820 C
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
rose to about 52° C
TEMPERATURE
Type
TEMPERATURE
Details
The contents were gently refluxed for one hour (internal temperature 75.8° C)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 46° C.
CUSTOM
Type
CUSTOM
Details
to 53.6° C.
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the reaction until only water (of saponification)
CUSTOM
Type
CUSTOM
Details
To the remaining reaction mixture
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with 12 L water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
2.3 h
Name
Type
product
Smiles
CC=1SC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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